N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 878065-60-2

N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Catalog Number: EVT-2950289
CAS Number: 878065-60-2
Molecular Formula: C15H14N6O2S2
Molecular Weight: 374.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

    Compound Description: This compound was synthesized as part of a series exploring α-glucosidase inhibitory potential. It was obtained with a high yield of 91% and its structure was confirmed by spectroscopic techniques. []

    Relevance: While 5a lacks the pyrimidine ring present in the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide", it shares a common scaffold. Both compounds possess a 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group. Further, both feature a phenyl ring directly attached to the triazole core. The variations in their substituents at the 5-position of the triazole ring offer insights into structure-activity relationships regarding α-glucosidase inhibition. []

N-(3-hydroxyphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5g)

    Compound Description: This derivative, part of the same series as 5a, demonstrated significant α-glucosidase inhibitory potential with an IC50 of 158.4 ± 3.4 μM. This activity was attributed to its 3-hydroxy substitution on the N-phenylacetamide moiety. Molecular docking studies supported these findings. []

    Relevance: Similar to 5a, compound 5g shares the core 1,2,4-triazole ring, thioacetamide substituent, and phenyl ring directly linked to the triazole with the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide". The key difference lies in the presence of a 3-hydroxy group on the phenyl ring of 5g. This difference is significant as it highlights the impact of substituents on the phenyl ring towards the α-glucosidase inhibitory activity. Comparing the activities of 5g and the target compound could offer valuable insights into the structure-activity relationship for this target. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

    Compound Description: This compound's crystal structure revealed the formation of centrosymmetric dimers through pairwise N—H⋯N hydrogen bonds. The dimers were further stabilized by C—H⋯O and C—H⋯π interactions. []

    Relevance: This compound shares the 1,2,4-triazole ring, phenyl ring at the 4-position, and the thioacetamide moiety with the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide". It differs in the 5-position substituent and the N-substitution on the acetamide group. Studying these variations is important for understanding the impact of different substituents on the molecule's conformation and intermolecular interactions. []

    Compound Description: A series of these derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. The study demonstrated the influence of electron-withdrawing groups on the phenyl ring in enhancing these activities. []

    Relevance: Although this series differs from the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" by having a pyridine ring at the 5-position instead of a pyrimidine ring, the common presence of the 1,2,4-triazole, thioacetamide, and substituted phenyl groups makes them relevant for comparison. Studying the effects of different heterocyclic rings at the 5-position and various substituents on the phenyl ring in both sets of compounds can provide insights into the structure-activity relationships for various biological activities. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h) Derivatives

    Compound Description: This series of compounds was synthesized and screened for anticancer activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Compounds 5f, 5g, and 5h exhibited the most potent cytotoxicity and induced significant apoptosis, potentially by inhibiting matrix metalloproteinase-9 (MMP-9). []

    Relevance: These derivatives, despite having a different 5-position substituent compared to the target "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide", provide valuable insights due to the shared 1,2,4-triazole ring, phenyl ring at the 4-position, and the thioacetamide moiety. Exploring the structural differences, particularly the impact of the 5-position substituent and N-aryl variations on antiproliferative activity, is crucial for developing more potent and selective anticancer agents. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

    Compound Description: Part of a series of theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids, 11g displayed potent inhibitory activity against lung (A549) and breast (MCF-7) cancer cell lines. With an IC50 of 1.25 ± 1.36 μM against A549 cells, it was identified as a strong inhibitor of cancer cell proliferation. Notably, it exhibited low hemolytic activity, indicating low cytotoxicity. []

    Relevance: While structurally distinct from the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" due to the presence of the acefylline moiety, 11g offers valuable comparative insights. Both compounds share the 1,2,4-triazole ring, 4-phenyl substituent, and thioacetamide group, highlighting these as potentially important pharmacophores. The distinct structural elements in 11g, especially the acefylline moiety, might contribute to its anti-cancer properties. Comparing the activities and structural features of 11g with the target compound could guide the design of novel anticancer agents. []

7. 7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H- chromen-2-one (14) * Compound Description: This compound was synthesized from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) by cyclocondensation with potassium isothiocyanate. []

  • Relevance: Although structurally different from the target "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide," compound 14 shares the common 1,2,4-triazole ring. While the target has a thioacetamide group at the 3-position of the triazole ring, compound 14 has a mercapto group at the same position. This difference allows for comparing the impact of these functional groups on the biological activity of the compounds. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

    Compound Description: This compound acts as a GPR17 agonist and was studied in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) for potential use in glioblastoma therapy. The combination demonstrated synergistic effects in inhibiting GBM cell proliferation, migration, invasion, and colony formation. The study also highlighted the role of T0510.3657 in inducing apoptosis through mitochondrial membrane permeability changes and intracellular calcium increase. []

    Relevance: T0510.3657 shares the core 1,2,4-triazole ring and thioacetamide substituent with "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide." Both compounds also feature aromatic substituents on the triazole ring, albeit with different substitution patterns. The presence of a sulfonyl morpholine group in T0510.3657 represents a significant structural difference. Comparing their biological profiles could offer valuable information on the structure-activity relationships associated with these modifications, particularly concerning anti-cancer activity and GPR17 modulation. []

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

    Compound Description: These compounds, belonging to a series of 3,4,5-trisubstituted 1,2,4-triazole derivatives with a quinoline ring, were evaluated for antimicrobial activity. They exhibited significant activity against various bacterial and fungal strains. Their physicochemical properties suggest suitability for oral administration. []

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio)-N-(substitutedbenzylidene) acetohydrazides (5a-5l)

    Compound Description: This series of compounds, incorporating a quinazolinone moiety, was synthesized as part of a study exploring anti-inflammatory activities. []

    Relevance: While structurally distinct from the target compound "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" due to the presence of the quinazolinone and substituted benzylidene acetohydrazide moieties, they share the common 1,2,4-triazole ring. These differences provide an opportunity to understand the influence of these specific moieties on the anti-inflammatory activity and compare it to the target compound's potential activities. []

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene)-4-oxothiazolidin-3-yl) acetamides (6a-6l)

    Compound Description: This series, synthesized alongside the previous series (5a-5l), also features a quinazolinone moiety but incorporates a thiazolidinone ring. Notably, compound 6g exhibited significant anti-inflammatory activity, even greater than the reference drug phenylbutazone. []

    Relevance: Similar to series 5a-5l, this series shares the 1,2,4-triazole ring with "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" but differs significantly in other structural aspects. The presence of the quinazolinone and thiazolidinone rings in this series, along with the substituted benzylidene acetamide group, creates a distinct structure. Comparing the anti-inflammatory activity of this series, particularly 6g, to the target compound could provide valuable insights into the structural features contributing to their respective activities. []

2-[5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro-2-(substitutedphenyl)-4-oxo azetidin-1-yl) acetamides (7a-7l)

    Compound Description: Synthesized as part of the same study as the previous two series, these compounds incorporate a quinazolinone moiety and an azetidinone ring. Compound 7g from this series demonstrated potent anti-inflammatory activity, comparable to phenylbutazone. []

    Relevance: Like the previous two series, this series shares the 1,2,4-triazole ring with "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" but diverges significantly in other structural aspects. The quinazolinone and azetidinone rings, coupled with the substituted phenylazetidinone group, contribute to its distinct structure. This series, particularly 7g, offers a valuable point of comparison to understand the impact of these structural modifications on anti-inflammatory activity compared to the target compound. []

[3-[3-[[[4-methyl-5-(thiophen-2-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl]methyl][1,2,4]oxadiazol-5-yl]phenyl]carbamic acid tert-Bu ester

    Compound Description: This compound exemplifies a series of five-membered heterocyclic compounds designed as mGluR5 receptor antagonists. Synthesized by condensing 4-methyl-5-(thiophen-2-yl)-4H-[1,2,4]triazole-3-thiol with [3-(3-chloromethyl-[1,2,4]oxadiazol-5-yl)phenyl]carbamic acid tert-Bu ester, it exhibits a typical IC50 for mGluR5 receptor antagonist activity of ≤10 μM. []

7-hydroxy-4-({[5-hydroxy-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one (HTS)

    Compound Description: Identified through a structure-based virtual screen targeting the COI1-JAZ1 co-receptor complex involved in the jasmonic acid signaling pathway, HTS exhibited growth-promoting properties in Arabidopsis and tomato. Notably, it partially reversed the JA-induced root growth phenotype. []

1-(2-chloro-6-fluorobenzoyl)-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-5-yl]urea (CD0)

  • Relevance: While CD0 doesn't share any direct structural similarity with "N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide," its identification as a potential COI1-JAZ1 ligand highlights the diverse range of structures capable of interacting with this complex. This diversity underscores the importance of exploring various scaffolds, including those distinct from the target compound, to uncover novel modulators of the jasmonic acid signaling pathway. []

Properties

CAS Number

878065-60-2

Product Name

N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

IUPAC Name

N-hydroxy-2-[[4-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C15H14N6O2S2

Molecular Weight

374.44

InChI

InChI=1S/C15H14N6O2S2/c22-13(20-23)10-25-15-19-18-12(9-24-14-16-7-4-8-17-14)21(15)11-5-2-1-3-6-11/h1-8,23H,9-10H2,(H,20,22)

InChI Key

DCRCQLYTICNFCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CSC3=NC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.